N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-13-15(21)8-5-9-16(13)23-17(27)12-26-20(28)25-11-10-22-19(18(25)24-26)29-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDERHGHTNUTKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic compound that belongs to a class of triazolo[4,3-a]pyrazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antidiabetic, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 487.9 g/mol. The compound features a triazole ring fused with a pyrazine moiety, which is known for its role in enhancing biological activity.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial effects. For instance, one study evaluated various derivatives and found that certain compounds displayed moderate to strong antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Related Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic |
|---|---|---|---|
| 2e | Staphylococcus aureus | 32 | Ampicillin |
| 2e | Escherichia coli | 16 | Ampicillin |
The structure–activity relationship (SAR) studies indicated that the presence of specific substituents on the triazole ring could enhance antibacterial potency by improving interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV .
Antifungal Activity
In addition to antibacterial properties, triazolo derivatives have shown antifungal activity. Compounds similar to this compound were tested against various fungal strains with promising results. The antifungal mechanisms often involve disruption of cell membrane integrity and inhibition of fungal enzyme activity.
Antidiabetic Activity
Some triazolo derivatives have been reported to possess antidiabetic properties. They act by inhibiting enzymes involved in glucose metabolism or enhancing insulin sensitivity. The pharmacophore structure of the triazolo ring has been identified as crucial for these effects .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo compounds where one derivative exhibited significant inhibition of Escherichia coli growth at low concentrations. This study highlighted the potential for developing new antibiotics from these scaffolds due to rising antibiotic resistance issues globally .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and nucleic acid replication.
- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes leading to cell lysis.
- Receptor Interaction : Potential interactions with cellular receptors can modulate various biochemical pathways influencing disease processes.
Q & A
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH guidelines):
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis of the acetamide group).
- Solid-State Stability : Use DSC and TGA to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
